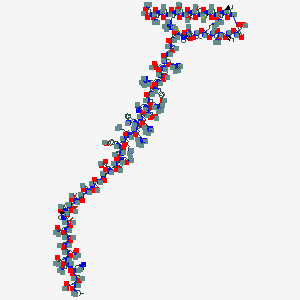
Acetyl-DL-carnitine
Übersicht
Beschreibung
Acetyl-DL-carnitine is an acetylated form of the amino acid derivative L-carnitine. It plays a crucial role in mitochondrial fatty acid metabolism by facilitating the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . This compound is naturally found in adequate amounts in healthy humans and is the most predominant acylated ester of carnitine in human plasma and tissues . It is under investigation for its potential therapeutic benefits in conditions such as neuropathy, depression, and dementia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl-DL-carnitine can be synthesized through the esterification of L-carnitine with acetic anhydride or acetyl chloride under controlled conditions . The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of acetylcarnitine involves the use of biotechnological methods where L-carnitine is acetylated using specific enzymes. This method ensures high yield and purity of the product. The process involves the fermentation of microorganisms that produce the necessary enzymes for acetylation, followed by extraction and purification of acetylcarnitine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where it is converted to carnitine and acetic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, acetylcarnitine can be hydrolyzed to produce L-carnitine and acetic acid.
Esterification: this compound can participate in esterification reactions to form various esters with different carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Esterification: Acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Carnitine and acetic acid.
Hydrolysis: L-carnitine and acetic acid.
Esterification: Various esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
Acetyl-DL-carnitine has a wide range of scientific research applications:
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in treating neuropathy, depression, dementia, and chronic fatigue syndrome It is also used as a dietary supplement for improving cognitive function and physical performance.
Industry: Utilized in the production of nutritional supplements and pharmaceuticals.
Wirkmechanismus
Acetyl-DL-carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy . It also acts as an epigenetic modulator by influencing histone acetylation, which affects gene expression and brain plasticity . Additionally, acetylcarnitine has been shown to reduce oxidative stress, neuroinflammation, and insulin resistance by modulating various signaling pathways such as NF-κB .
Vergleich Mit ähnlichen Verbindungen
Propionyl-L-carnitine: Another acylated form of carnitine that plays a role in energy metabolism and is used in the treatment of peripheral artery disease.
Comparison:
Acetyl-DL-carnitine vs. L-carnitine: this compound has an added acetyl group, which allows it to cross the blood-brain barrier more effectively and exert neuroprotective effects. L-carnitine, on the other hand, is more involved in peripheral fatty acid metabolism.
This compound vs. Propionyl-L-carnitine: While both compounds are involved in energy metabolism, acetylcarnitine is more effective in neuroprotection and cognitive enhancement, whereas propionyl-L-carnitine is more focused on cardiovascular health.
This compound stands out due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurological conditions, making it a unique and valuable compound in both research and clinical applications.
Eigenschaften
IUPAC Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHQFKQIGNGIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048117 | |
| Record name | Acetyl-DL-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14992-62-2 | |
| Record name | Acetylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14992-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-DL-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-DL-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OP6H4V4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















